molecular formula C9H16ClNO2 B2692945 Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate CAS No. 1824132-78-6

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate

Cat. No. B2692945
CAS RN: 1824132-78-6
M. Wt: 205.68
InChI Key: PJZDIVOOTSBZIA-UHFFFAOYSA-N
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Description

  • NMR Confirmation : The nuclear magnetic resonance (NMR) spectrum confirms its structure .

Physical And Chemical Properties Analysis

  • Safety Hazards : The compound may cause skin and eye irritation. Proper precautions, such as wearing protective gloves and eye protection, are essential when handling it .

Scientific Research Applications

Synthesis and Transport Applications

Research on similar bicyclic amino acids, such as the synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, demonstrates the utility of these compounds in studying amino acid transport systems. These studies have shown that certain bicyclic amino acids are more reactive with the Na+-independent amino acid transport system, offering potential as model substrates for the discrimination of amino acid transport systems (Christensen et al., 1983).

Stereostructure and Derivative Synthesis

The synthesis and stereostructure analysis of bicyclic amino acid diastereomers highlight the importance of these compounds in studying stereochemical properties and reactions. These studies provide a foundation for the synthesis of more complex molecules with specific stereochemical configurations, which are crucial for the development of pharmaceuticals (Palkó et al., 2005).

Neuroprotective Drug Development

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a compound with a structural similarity to Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate, has been explored as a potential neuroprotective drug. Its ability to cross the blood-brain barrier and accumulate in cortical brain areas suggests that related bicyclic amino acids could have applications in neuroprotective drug development (Yu et al., 2003).

Hypoglycemic Action and Insulin Secretion

The hypoglycemic action of bicyclic amino acids, due to their specific interaction with transport systems for neutral amino acids, suggests potential therapeutic applications in managing blood glucose levels. This interaction may stimulate insulin secretion, indicating the possible use of such compounds in diabetes treatment (Christensen & Cullen, 1969).

properties

IUPAC Name

methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGWIWOYWWGXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate

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